molecular formula C21H18FN3O B11338263 (2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one

(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11338263
M. Wt: 347.4 g/mol
InChI Key: CLSZSJFNMSPSQA-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylphenylamino group attached to a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methylaniline in the presence of a suitable catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Halogenation and nitration reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different physical and chemical properties based on the nature and position of the substituents.

Scientific Research Applications

7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation, which contribute to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    4-[Bis(4-methylphenyl)amino]acetophenone: Shares structural similarities but differs in its functional groups and applications.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs used in different contexts.

Uniqueness

7-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of fluorophenyl and methylphenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18FN3O/c1-13-2-8-17(9-3-13)24-21-23-12-18-19(25-21)10-15(11-20(18)26)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,25)

InChI Key

CLSZSJFNMSPSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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